

Techniques to Measure Ternary Complex Formation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of ternary complexes, where three distinct molecules assemble, is a fundamental process in numerous biological systems. These interactions are central to cellular signaling, enzyme regulation, and the mechanism of action for novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). The ability to accurately measure and characterize the formation of these complexes is crucial for advancing our understanding of biological pathways and for the development of new drugs.

This document provides detailed application notes and protocols for several key biophysical and cellular techniques used to measure ternary complex formation. These methods offer orthogonal approaches to study the kinetics, thermodynamics, and cellular context of these important molecular interactions.

I. Biophysical Techniques for In Vitro Characterization

Biophysical techniques are indispensable for the quantitative analysis of ternary complex formation using purified components. They provide critical data on binding affinities, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies and the optimization of small molecule inducers of ternary complexes, such as PROTACs.



Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip as molecules associate and dissociate.[1][2] It is a powerful tool for characterizing both binary and ternary interactions, providing detailed kinetic and affinity data.[3][4]



Parameter	Description	Typical Values	Reference
KD (binary)	Equilibrium dissociation constant for the interaction between two components (e.g., PROTAC and target protein, or PROTAC and E3 ligase).	nM to μM	[5]
kon (binary)	Association rate constant for the binary interaction.	10 ³ to 10 ⁷ M ⁻¹ s ⁻¹	[5]
koff (binary)	Dissociation rate constant for the binary interaction.	10^{-5} to 10^{-1} s ⁻¹	[5]
KD (ternary)	Equilibrium dissociation constant for the formation of the ternary complex.	pM to μM	[6]
kon (ternary)	Association rate constant for the ternary complex formation.	10 ³ to 10 ⁷ M ⁻¹ s ⁻¹	[6]
koff (ternary)	Dissociation rate constant for the ternary complex. A slower koff often indicates a more stable complex.	10^{-5} to 10^{-1} s ⁻¹	[6]
Cooperativity (α)	A measure of how the binding of the first protein influences the binding of the second protein to the	0.1 to >100	[5][6]



bifunctional molecule. $\alpha > 1$ indicates positive cooperativity, $\alpha < 1$ indicates negative cooperativity, and $\alpha = 1$ indicates no cooperativity.

This protocol describes a common setup where the E3 ligase is immobilized on the sensor chip, and the target protein and PROTAC are injected as analytes.

Materials:

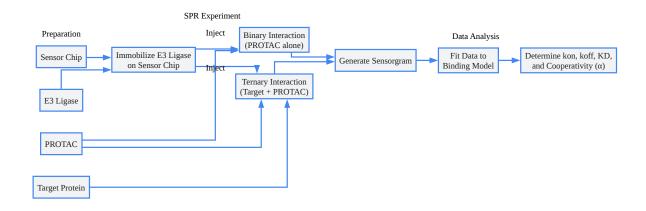
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5, for amine coupling)
- Immobilization reagents (e.g., EDC, NHS, ethanolamine)
- Purified E3 ligase (e.g., VHL or Cereblon complex)
- Purified target protein (e.g., Brd4)
- PROTAC of interest
- Running buffer (e.g., HBS-EP+)

- Chip Preparation and Ligand Immobilization:
 - 1. Equilibrate the sensor chip with running buffer.
 - 2. Activate the surface of the desired flow cell by injecting a mixture of EDC and NHS.
 - 3. Inject the purified E3 ligase over the activated surface to achieve the desired immobilization level.



- 4. Deactivate any remaining active esters by injecting ethanolamine.
- 5. A reference flow cell should be prepared similarly but without the immobilized ligase to subtract non-specific binding.
- Binary Interaction Analysis (Optional but Recommended):
 - To determine the binary affinity of the PROTAC for the immobilized E3 ligase, inject a series of concentrations of the PROTAC alone over the ligase and reference flow cells.
 - 2. Regenerate the surface between injections if necessary.
 - 3. To determine the binary affinity for the target protein, a separate experiment with the target protein immobilized may be required.
- Ternary Complex Kinetic Analysis:
 - Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC. It is also possible to fix the PROTAC concentration and vary the target protein concentration.
 - 2. Inject these solutions sequentially over the E3 ligase and reference flow cells. This is often performed using a single-cycle kinetics approach to avoid surface regeneration, which can be harsh on the immobilized protein.[5]
 - 3. Monitor the association and dissociation phases in real-time.
- Data Analysis:
 - 1. Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
 - 2. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for binary interactions, or a ternary binding model) to determine kon, koff, and KD.
 - 3. Calculate the cooperativity factor (α) using the binary and ternary binding affinities.[7]





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SPR experimental workflow for ternary complex analysis.

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another label-free optical technique that measures biomolecular interactions in real-time.[8] It utilizes biosensor tips that are dipped into samples in a microplate format.[9] While generally considered to have lower sensitivity than SPR, BLI is higher throughput and more tolerant of crude samples.[5]



Parameter	Description	Typical Values	Reference
KD (ternary)	Equilibrium dissociation constant for the ternary complex.	nM to μM	[5]
kon (ternary)	Association rate constant for ternary complex formation.	10 ³ to 10 ⁶ M ⁻¹ S ⁻¹	[5]
koff (ternary)	Dissociation rate constant for the ternary complex.	10 ⁻⁴ to 10 ⁻¹ s ⁻¹	[5]
Response (nm)	The shift in the interference pattern, proportional to the number of molecules bound to the biosensor.	Varies	[10]

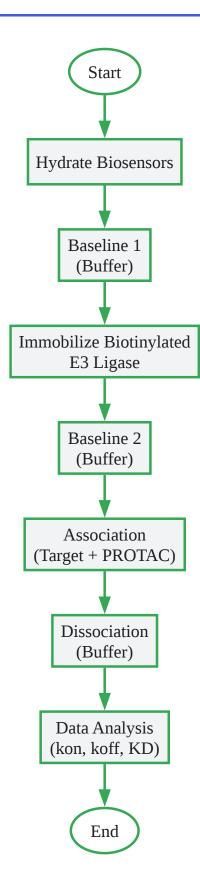
Materials:

- BLI instrument (e.g., Octet)
- Biosensors (e.g., Streptavidin-coated for biotinylated ligands)
- 96-well or 384-well microplate
- Biotinylated E3 ligase
- Purified target protein
- PROTAC of interest
- Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)



- Biosensor Preparation:
 - 1. Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.
- · Plate Setup:
 - 1. Fill the wells of the microplate with assay buffer for baseline steps, biotinylated E3 ligase for the immobilization step, target protein and PROTAC solutions for the association step, and assay buffer for the dissociation step.
- BLI Experiment Steps:
 - 1. Baseline 1: Dip the biosensors into wells containing assay buffer to establish a stable baseline (e.g., 60 seconds).
 - 2. Immobilization: Move the biosensors to wells containing the biotinylated E3 ligase to immobilize it on the sensor surface (e.g., 80 seconds).[5]
 - 3. Baseline 2: Move the biosensors back to wells with assay buffer to wash away unbound ligase and establish a new baseline (e.g., 60 seconds).
 - 4. Association: Transfer the biosensors to wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC. A reference sensor should be moved to a well with only the target protein to measure non-specific binding (e.g., 300 seconds).
 [5]
 - 5. Dissociation: Move the biosensors to wells containing only assay buffer to measure the dissociation of the complex (e.g., 600 seconds).[5]
- Data Analysis:
 - 1. Reference subtract the data from the sensor exposed to only the target protein.
 - 2. Align the sensorgrams to the baseline and association steps.
 - 3. Fit the processed data to a suitable binding model (e.g., 1:1 or 2:1 heterogeneous ligand) to extract kinetic parameters (kon, koff) and affinity (KD).





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BLI experimental workflow for ternary complex analysis.



Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12] It is considered the gold standard for determining binding affinity and thermodynamics in solution. [13]

Parameter	Description	Typical Values	Reference
KD	Equilibrium dissociation constant.	nM to mM	[5]
ΔΗ	Enthalpy change of binding.	-100 to +100 kJ/mol	[5]
ΔS	Entropy change of binding.	Varies	[11]
n	Stoichiometry of binding.	0.5 to 2.0	[5]
Cooperativity (α)	Calculated from the KD values of binary and ternary interactions.	0.1 to >100	[14]

Materials:

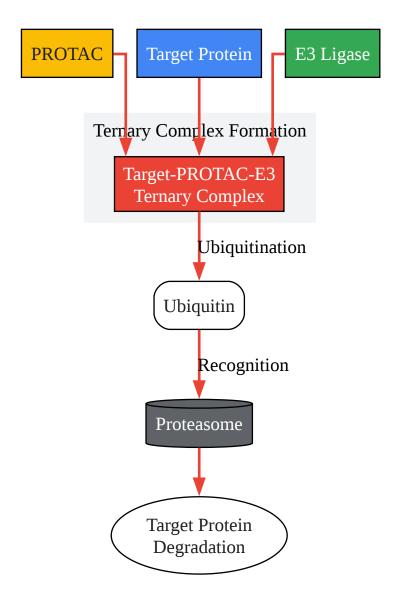
- Isothermal titration calorimeter
- Purified E3 ligase
- · Purified target protein
- PROTAC of interest
- Dialysis buffer (ensure all components are in the same buffer to minimize heat of dilution effects)



- Sample Preparation:
 - 1. Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer.
 - 2. Degas all solutions immediately before use.
- Binary Titrations:
 - 1. PROTAC into E3 Ligase: Fill the sample cell with the E3 ligase and the syringe with the PROTAC. Perform a series of injections and record the heat change.
 - 2. PROTAC into Target Protein: Fill the sample cell with the target protein and the syringe with the PROTAC. Perform the titration.
- Ternary Titration:
 - To measure the affinity of the target protein for the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC.
 - 2. Fill the sample cell with this pre-formed binary complex.
 - 3. Fill the syringe with the target protein.
 - 4. Perform the titration, injecting the target protein into the binary complex.
- Data Analysis:
 - 1. Integrate the heat pulses from each injection to generate a binding isotherm.
 - 2. Fit the isotherm to a suitable binding model (e.g., single-site binding) to determine KD, Δ H, and stoichiometry (n).[5]
 - 3. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
 - 4. Determine the cooperativity (α) by comparing the KD of the target protein binding to the E3 ligase-PROTAC complex with the KD of the target protein binding to the PROTAC alone (if



measurable and relevant).



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PROTAC-mediated protein degradation pathway.

II. Cell-Based Techniques for In Situ Analysis

While biophysical methods provide precise quantitative data, cell-based assays are crucial for confirming ternary complex formation within a physiological context. These techniques can detect interactions at endogenous protein levels and provide spatial information about where these complexes form within the cell.

Proximity Ligation Assay (PLA)



The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing protein-protein interactions in situ.[15] It relies on the use of antibodies conjugated with DNA oligonucleotides. When two target proteins are in close proximity (<40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification.[16][17] The amplified product is detected using fluorescent probes, with each fluorescent spot representing a single interaction event.

Parameter	Description	Typical Measurement	Reference
PLA Signal	The number of fluorescent spots per cell or per unit area.	Count	[17]
Co-localization	The spatial overlap of the PLA signal with specific subcellular compartments.	Qualitative/Quantitativ e	[18]

Materials:

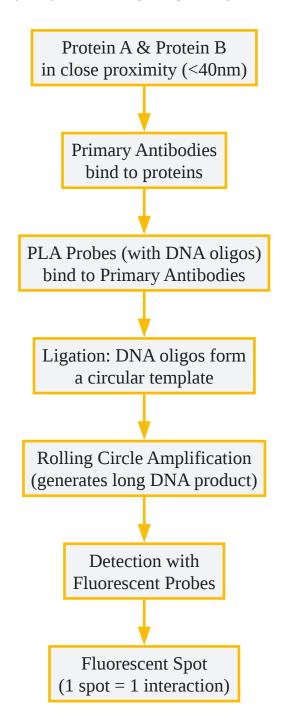
- Fixed cells or tissue sections on slides
- Primary antibodies against the two proteins of interest (raised in different species)
- PLA probes (secondary antibodies with attached oligonucleotides, e.g., anti-rabbit PLUS and anti-mouse MINUS)
- Ligation solution (containing ligase and connector oligonucleotides)
- Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)
- Wash buffers
- Mounting medium with DAPI
- Fluorescence microscope



- Sample Preparation:
 - Fix and permeabilize cells or tissue sections according to standard immunofluorescence protocols.
- Antibody Incubation:
 - 1. Block non-specific binding sites with a blocking solution.
 - 2. Incubate the sample with a mixture of the two primary antibodies.
 - 3. Wash to remove unbound primary antibodies.
- PLA Probe Incubation:
 - 1. Incubate with the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS).[16]
 - 2. Wash to remove unbound PLA probes.
- Ligation:
 - 1. Add the ligation mix containing ligase and connector oligonucleotides. Incubate to allow circularization of the DNA template if the probes are in close proximity (e.g., 30 minutes at 37°C).[15][16]
- · Amplification:
 - 1. Add the amplification mix containing DNA polymerase and fluorescently labeled probes. Incubate to generate the amplified DNA product (e.g., 100 minutes at 37°C).
- Imaging and Analysis:
 - 1. Wash the sample and mount with a mounting medium containing DAPI for nuclear counterstaining.
 - 2. Visualize the fluorescent PLA signals using a fluorescence microscope.



3. Quantify the number of spots per cell using image analysis software.



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Logical workflow of the Proximity Ligation Assay (PLA).

Förster Resonance Energy Transfer (FRET)



Förster Resonance Energy Transfer (FRET) is a mechanism of non-radiative energy transfer between two fluorescent molecules (a donor and an acceptor) that are in close proximity (typically <10 nm).[13][19] When applied in microscopy, FRET can be used to study protein-protein interactions in living cells.[20][21]

Parameter	Description	Typical Measurement	Reference
FRET Efficiency (E)	The fraction of energy transferred from the donor to the acceptor.	Percentage (e.g., 5-30%)	[21]
Donor Lifetime (τ)	The fluorescence lifetime of the donor fluorophore, which decreases in the presence of FRET. Measured by Fluorescence Lifetime lmaging Microscopy (FLIM).	Nanoseconds (ns)	[20]
Sensitized Emission	The fluorescence emission from the acceptor upon excitation of the donor.	Intensity	[19]

Materials:

- Live cells expressing the proteins of interest fused to a FRET pair of fluorescent proteins (e.g., CFP-donor and YFP-acceptor, or GFP-donor and mCherry-acceptor).
- Confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the donor and acceptor.
- Environmental chamber to maintain cell viability during imaging.

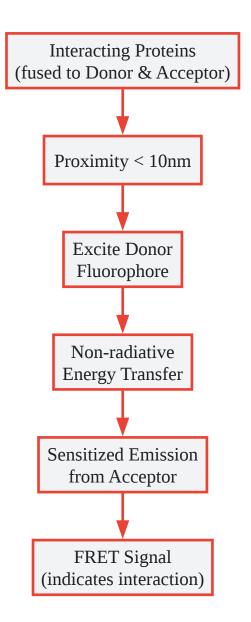


Image analysis software.

- Cell Culture and Transfection:
 - 1. Culture cells in appropriate media.
 - 2. Transfect cells with plasmids encoding the fluorescently tagged proteins of interest. Allow 24-48 hours for protein expression.
- Sample Preparation for Imaging:
 - 1. Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.
- Image Acquisition:
 - 1. Place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
 - 2. Acquire three images of the same field of view:
 - Donor Image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.
 - Acceptor Image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
 - FRET Image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
 - 3. It is also necessary to acquire images of cells expressing only the donor or only the acceptor to correct for spectral bleed-through.[19]
- Data Analysis:
 - 1. Correct the raw images for background fluorescence.



- 2. Correct the FRET image for donor bleed-through into the acceptor channel and for acceptor cross-excitation by the donor excitation wavelength.
- 3. Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) signal on a pixel-by-pixel basis using established algorithms.
- 4. The resulting FRET efficiency map indicates the locations and relative strength of the protein-protein interaction.



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Logical workflow of Förster Resonance Energy Transfer (FRET).



Conclusion

The measurement of ternary complex formation is a critical aspect of modern biological research and drug discovery. The techniques outlined in this document—SPR, BLI, ITC, PLA, and FRET—provide a powerful and multifaceted toolkit for characterizing these interactions. While biophysical methods offer high-precision quantitative data on the thermodynamics and kinetics of purified components, cell-based assays provide invaluable insights into the physiological relevance and subcellular localization of these complexes. The strategic application of these complementary techniques will continue to drive innovation in our understanding of complex biological systems and the development of novel therapeutics.

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